1-Ethynyl-3-(2-methoxyethoxy)benzene
Overview
Description
“1-Ethynyl-3-(2-methoxyethoxy)benzene” is an organic compound . It belongs to the class of organic compounds known as phenylpropanes . It is an aromatic acetylene derivative .
Molecular Structure Analysis
The molecular formula of “1-Ethynyl-3-(2-methoxyethoxy)benzene” is C11H12O2 . Its structure includes a benzene ring with an ethynyl group (C≡CH) and a 2-methoxyethoxy group attached .Scientific Research Applications
Application in Lithium Metal Batteries
- Scientific Field : Electrochemistry
- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene is used in the synthesis of imidazolate covalent organic frameworks (iCOFs), which are used as solid electrolytes for lithium metal batteries .
- Methods of Application : The iCOFs, named PI-TMEFB-COFs, are synthesized by Debus–Radziszewski multicomponent reactions . The ionized form, Li+@PI-TMEFB-COFs, shows high Li+ conductivity .
- Results or Outcomes : The synthesized Li+@PI-TMEFB-COFs formed a stable interface with Li metal. When used as the solid electrolyte to assemble LiFePO4 batteries, it showed an initial discharge capacity of 119.2 mAhg at 0.5 C, and 82.0% capacity and 99.9% Coulombic efficiency were maintained after 400 cycles .
Application in Fluorescent Chemosensors
- Scientific Field : Analytical Chemistry
- Summary of Application : Although the specific use of 1-Ethynyl-3-(2-methoxyethoxy)benzene is not mentioned, it is likely that it could be used in the design of fluorescent chemosensors .
- Methods of Application : The design of chemosensors often involves adjusting chelator properties with different analytes .
- Results or Outcomes : The results or outcomes of this specific application are not provided in the source .
Application in Synthesizing Graphdiyne
- Scientific Field : Material Science
- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used as a starting monomer for synthesizing graphdiyne .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The results or outcomes of this specific application are not provided in the source .
Application in Synthesis of Benzene Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Chemical Structure Analysis
- Scientific Field : Analytical Chemistry
- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene, also known as 3-Vinylanisole, could potentially be used in chemical structure analysis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene
- Scientific Field : Organic Synthesis
- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene .
- Methods of Application : A concise and convenient three-step process is reported for preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .
- Results or Outcomes : This approach had several advantages, for example high yields, short reaction time, and simple separation procedure .
Application in Synthesis of Benzene Derivatives
- Scientific Field : Organic Chemistry
- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the synthesis of benzene derivatives through electrophilic aromatic substitution .
- Methods of Application : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Chemical Structure Analysis
- Scientific Field : Analytical Chemistry
- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene, also known as 3-Vinylanisole, could potentially be used in chemical structure analysis .
- Methods of Application : The specific methods of application are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application in Preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene
- Scientific Field : Organic Synthesis
- Summary of Application : 1-Ethynyl-3-(2-methoxyethoxy)benzene could potentially be used in the preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene .
- Methods of Application : A concise and convenient three-step process is reported for preparation of 1,3,5-tris[2-(3,5-diethynylphenyl)ethynyl]benzene from 1,3,5-triethynylbenzene and 2-hydroxypropyl group-protected peripheral monomers via a Sonogashira coupling–deprotection reaction sequence .
- Results or Outcomes : This approach had several advantages, for example high yields, short reaction time, and simple separation procedure .
properties
IUPAC Name |
1-ethynyl-3-(2-methoxyethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-10-5-4-6-11(9-10)13-8-7-12-2/h1,4-6,9H,7-8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWIWDGOCISGEJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90828215 | |
Record name | 1-Ethynyl-3-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90828215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-3-(2-methoxyethoxy)benzene | |
CAS RN |
896114-81-1 | |
Record name | 1-Ethynyl-3-(2-methoxyethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90828215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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